1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide
Description
The compound 1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a benzenesulfonyl group at position 1 and a (2E)-3-methanesulfonylprop-2-en-1-yl moiety at the carboxamide nitrogen. This structure combines sulfonyl groups (electron-withdrawing) with an α,β-unsaturated ene system, which may confer rigidity and influence binding interactions in biological systems.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-8-11-18(12-9-14)25(22,23)15-6-3-2-4-7-15/h2-7,13-14H,8-12H2,1H3,(H,17,19)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWENIOFNBJRM-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antiviral, antibacterial, and antifungal properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₄S₂
- Molecular Weight : 366.43 g/mol
The compound features a piperidine ring substituted with a benzenesulfonyl group and a methanesulfonylprop-2-en-1-yl moiety, which are critical for its biological activity.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antiviral properties. In particular, studies have shown that similar compounds can inhibit the replication of various viruses, including HIV and HSV-1. The following table summarizes the antiviral activity of related piperidine derivatives:
| Compound Name | Virus Targeted | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Benzyl-3-phenylpiperidine | CVB-2 | 25 | 100 | 4 |
| 1-(4-fluorophenyl)-piperidine | HSV-1 | 30 | 92 | 3.07 |
Case Study : A study conducted on a series of piperidine derivatives demonstrated their ability to inhibit HIV replication in vitro. The benzyl derivative showed moderate protection against CVB-2, while the fluorophenyl derivative exhibited activity against HSV-1, indicating the potential for further development as antiviral agents .
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus DSM 2569 | >100 |
| Pseudomonas aeruginosa DSM 1117 | >100 |
| Escherichia coli | >100 |
The results indicate that while the compound did not show significant antibacterial activity at tested concentrations, modifications to its structure may enhance its efficacy against resistant strains .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was assessed against several fungal strains:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans DSM 1386 | >100 |
| Aspergillus niger DSM 1988 | >100 |
These findings suggest limited antifungal potential; however, structural modifications could improve activity .
The biological activities of this compound may be attributed to its ability to interact with specific viral enzymes or bacterial cell wall synthesis pathways. Piperidine derivatives are known to act on various molecular targets, including:
- Enzymatic Inhibition : Compounds may inhibit viral proteases or reverse transcriptases.
- Membrane Disruption : Some derivatives affect bacterial cell membrane integrity.
Research Findings
Recent studies highlight the importance of structural modifications in enhancing biological activity. For instance, introducing different substituents on the piperidine ring can significantly alter the pharmacological profile of these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine/Piperazine Sulfonamide Families
Key structural analogues include:
*Calculated based on molecular formula.
Key Observations:
- Ene System : The (2E)-3-methanesulfonylprop-2-en-1-yl group introduces conjugation and rigidity, distinct from the naphthyl-substituted ene chains in SU [3,3] and SU [3,4], which prioritize aromatic stacking .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., SU [3,3]) offer an additional nitrogen for hydrogen bonding but may reduce metabolic stability compared to piperidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
